Specific Anti-Serotonin Spasmolytic Activity vs. 10-Methyl-[4.3.1]decane Analog
In isolated smooth muscle assays, 9-methyl-3,9-diazabicyclo[4.2.1]nonane (compound 3) demonstrated specific anti-serotonin activity, whereas the closely related 10-methyl-3,10-diazabicyclo[4.3.1]decane (compound 4) exhibited spasmogenic activity [1]. This qualitative divergence in pharmacological effect underscores the critical role of the [4.2.1] ring system and N9-methyl substitution.
| Evidence Dimension | Spasmolytic/Spasmogenic Activity Profile |
|---|---|
| Target Compound Data | Specific anti-serotonin activity |
| Comparator Or Baseline | 10-methyl-3,10-diazabicyclo[4.3.1]decane (spasmogenic activity) |
| Quantified Difference | Qualitative divergence: anti-serotonin vs. spasmogenic |
| Conditions | Isolated smooth muscle tissue assays (in vitro) |
Why This Matters
This differentiation is critical for researchers developing smooth muscle relaxants or investigating serotonin-modulating agents, as the selection of the wrong analog would produce opposite biological effects.
- [1] Razdan, B., Sharma, A. K., Kumari, K., Bodla, R. B., Gupta, B. B., & Patnaik, G. K. (1987). Studies on azabicyclo systems: syntheses and spasmolytic activity of analogues of 9-methyl-3,9-diazabicyclo[4.2.1]nonane and 10-methyl-3,10-diazabicyclo[4.3.1]decane. European Journal of Medicinal Chemistry, 22(6), 573-577. View Source
